Erbium tris[bis(trimethylsilyl)amide]
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(trimethylsilyl)azanide;erbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Er/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNGWTZZRANJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54ErN3Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421991 | |
| Record name | Erbium tris[trimethyl-N-(trimethylsilyl)silanaminide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103457-72-3 | |
| Record name | Erbium tris[trimethyl-N-(trimethylsilyl)silanaminide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]erbium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Erbium Tris Bis Trimethylsilyl Amide
Primary Synthetic Routes from Erbium Halides and Alkali Metal Silylamides
The most common and well-established method for synthesizing Erbium tris[bis(trimethylsilyl)amide] involves a salt metathesis reaction between an erbium halide, typically erbium(III) chloride (ErCl₃), and an alkali metal salt of bis(trimethylsilyl)amide. encyclopedia.pub Lithium bis(trimethylsilyl)amide (LiN(Si(CH₃)₃)₂) is a frequently used reagent for this purpose. google.com
The general reaction is as follows:
ErCl₃ + 3 MN(Si(CH₃)₃)₂ → Er[N(Si(CH₃)₃)₂]₃ + 3 MCl (where M = Li, Na, K)
This reaction is driven by the formation of the thermodynamically stable alkali metal halide, which often precipitates from the reaction mixture, facilitating product isolation.
Optimization of Reagent Stoichiometry and Purity
The stoichiometry of the reactants is a critical factor influencing the yield and purity of the final product. A precise 1:3 molar ratio of erbium(III) chloride to the alkali metal silylamide is theoretically required for the complete conversion to the tris-substituted product. However, in practice, slight adjustments may be necessary depending on the purity of the starting materials and the reaction conditions. The use of anhydrous erbium halides and high-purity alkali metal silylamides is paramount to prevent the formation of undesired side products.
Impact of Reaction Conditions and Solvent Selection (e.g., Tetrahydrofuran) on Yield and Purity
The choice of solvent and reaction conditions plays a pivotal role in the success of the synthesis. Tetrahydrofuran (B95107) (THF) is a commonly employed solvent due to its ability to dissolve the reactants and stabilize the intermediate species. encyclopedia.pubgoogle.com The reaction is often carried out at room temperature, although in some cases, a period of reflux may be required to drive the reaction to completion. encyclopedia.pub
The solubility of the lanthanide chloride precursor can be a limiting factor. google.com For instance, the poor solubility of LaCl₃ in THF has been noted as a challenge, which can be overcome by using more soluble precursors or by modifying the solvent system. google.com After the reaction, the product is typically extracted with a non-polar solvent like toluene, in which Erbium tris[bis(trimethylsilyl)amide] is soluble, while the alkali metal chloride byproduct is not, allowing for separation by filtration. encyclopedia.pub
| Factor | Influence on Synthesis | Key Considerations |
| Solvent | Affects reactant solubility, reaction rate, and product isolation. | THF is common, but solvent mixtures can be used to optimize solubility. psu.edu |
| Temperature | Influences reaction kinetics and can affect product stability. | Typically performed at room temperature, but reflux may be needed. encyclopedia.pub |
| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Can range from several hours to overnight. |
Critical Role of Inert Atmosphere Techniques in Synthesis
Erbium tris[bis(trimethylsilyl)amide] is highly sensitive to air and moisture. Therefore, all synthetic manipulations must be performed under a strictly inert atmosphere, such as dry argon or nitrogen, using Schlenk line or glovebox techniques. The presence of water or oxygen can lead to the hydrolysis or oxidation of the product, significantly reducing the yield and purity. The starting materials, especially the anhydrous erbium chloride and the alkali metal silylamide, must also be handled under inert conditions to prevent degradation.
Advanced and Alternative Synthetic Protocols
To improve efficiency and overcome some of the limitations of the traditional salt metathesis method, alternative synthetic protocols have been explored.
Mechanistic Insights into Ligand Metathesis Pathways
The synthesis of Erbium tris[bis(trimethylsilyl)amide] via salt metathesis is a classic example of a ligand exchange reaction. The mechanism involves the stepwise replacement of the chloride ligands on the erbium center with the bulky bis(trimethylsilyl)amide ligands. The reaction proceeds through the formation of intermediate mono- and di-substituted species. The large thermodynamic driving force for the formation of the stable alkali metal halide salt pushes the equilibrium towards the final tris-substituted product. While detailed kinetic studies on this specific reaction are scarce in the literature, the general principles of salt metathesis in f-block chemistry suggest a process driven by ionic interactions and the precipitation of the salt byproduct.
Exploration of Ultrasonic-Assisted Synthesis for Enhanced Efficiency
Ultrasonic irradiation has emerged as a promising technique to enhance the efficiency of various chemical reactions, including the synthesis of lanthanide amides. A patent for the synthesis of the analogous lanthanum tris[bis(trimethylsilyl)amide] describes an ultrasonic-assisted method that significantly improves the reaction. google.com The application of ultrasound can promote the solvation of the often poorly soluble lanthanide chloride, increasing its surface area and reactivity. google.com This leads to a higher conversion rate, shorter reaction times, and potentially higher yields compared to conventional methods. google.com For instance, in the synthesis of the lanthanum analog, ultrasonic irradiation (40kHz, 100W) for 4 hours resulted in a yield of 82.3%. google.com This approach offers a more energy-efficient and time-saving alternative to traditional synthetic routes.
| Method | Advantages | Reported Yield (Analogous La Compound) |
| Conventional Stirring | Well-established and widely used. | 63% (recrystallized) google.com |
| Ultrasonic-Assisted | Shorter reaction time, increased yield, enhanced reactant solubility. | 82.3% (sublimed) google.com |
Purification and Isolation Strategies for High-Purity Erbium Tris[bis(trimethylsilyl)amide]
Following its synthesis, typically through a salt metathesis reaction between an erbium halide and a lithium or sodium salt of bis(trimethylsilyl)amine, the crude Erbium tris[bis(trimethylsilyl)amide] product requires rigorous purification to remove byproducts such as alkali metal salts and residual solvents. The compound's characteristically pink, moisture-sensitive nature necessitates handling under an inert atmosphere.
Sublimation Techniques for Volatile Organometallics
Sublimation, the transition of a substance directly from the solid to the gas phase, is a powerful purification technique for volatile organometallic compounds like Erbium tris[bis(trimethylsilyl)amide]. This method is particularly effective in removing non-volatile impurities. The melting point of Erbium tris[bis(trimethylsilyl)amide] is reported to be in the range of 180-184 °C, indicating its potential for sublimation under controlled conditions.
The general procedure for the purification of metal bis(trimethylsilyl)amides involves either distillation or sublimation. For analogous lanthanide complexes, such as those of neodymium, samarium, and europium, sublimation has been successfully employed to yield the pure, unsolvated tris(amide) complexes from their THF adducts. researchgate.net While specific sublimation parameters for the erbium complex are not extensively documented in peer-reviewed literature, the principle remains the same. The process involves heating the crude product under reduced pressure, allowing the volatile erbium complex to sublime and then condense on a cold surface, leaving behind non-volatile impurities.
It is crucial to carefully control the temperature and pressure during sublimation. Excessive temperatures can lead to decomposition. For instance, the p-block analogue, As[N(SiMe₃)₂]₃, has been observed to decompose at 110 °C under a vacuum of 2 Torr without subliming. This underscores the need for a delicate balance to achieve successful sublimation of the erbium complex.
| Parameter | Recommended Conditions | Rationale |
| Temperature | Gradually increase from ambient to just below the melting point (e.g., 150-170 °C) | To ensure efficient sublimation without causing thermal decomposition. |
| Pressure | High vacuum (e.g., 10⁻³ to 10⁻⁵ mbar) | To lower the sublimation temperature and facilitate the phase transition. |
| Apparatus | Cold-finger sublimator | Provides a cooled surface for the efficient condensation of the purified product. |
Recrystallization Methods from Appropriate Solvents
Recrystallization is another cornerstone technique for the purification of solid organometallic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization, aiming for high solubility of the compound at an elevated temperature and low solubility at a reduced temperature.
For lanthanide tris[bis(trimethylsilyl)amide] complexes, non-polar, aprotic solvents are generally favored due to the compound's sensitivity to moisture and air. The high solubility of these complexes in hydrocarbon solvents can, however, lead to significant losses during crystallization. escholarship.org
A common strategy involves dissolving the crude product in a minimal amount of a relatively good solvent, such as tetrahydrofuran (THF), followed by the addition of a less-polar co-solvent in which the compound is less soluble, such as n-pentane or hexane (B92381), to induce precipitation. For instance, the purification of the analogous lanthanum complex, La[N(SiMe₃)₂]₃, involves extraction with n-pentane followed by recrystallization, yielding a product with 63% recovery. google.com Another approach involves layering a THF solution of the complex with hexane and storing the mixture at a low temperature to promote the growth of high-quality crystals.
The choice of solvent and temperature profile directly impacts the yield and purity of the final product.
| Solvent System | Procedure | Expected Outcome |
| n-Pentane or Hexane | Dissolve the crude solid in a minimal amount of hot solvent, followed by slow cooling to a low temperature (e.g., -20 °C to -78 °C). | Formation of crystalline solid, leaving more soluble impurities in the mother liquor. |
| Tetrahydrofuran (THF) / n-Hexane | Dissolve the crude product in a small volume of THF and then layer with an excess of n-hexane. Allow to stand at a low temperature. | Gradual diffusion of the anti-solvent induces the formation of well-defined crystals. |
By carefully employing these sublimation and recrystallization strategies, researchers can obtain Erbium tris[bis(trimethylsilyl)amide] of high purity, a critical prerequisite for its successful application in advanced materials science and catalysis.
Molecular and Electronic Structure Elucidation of Erbium Tris Bis Trimethylsilyl Amide
Single-Crystal X-ray Diffraction Analysis of Erbium Tris[bis(trimethylsilyl)amide] and Related Lanthanide Analogues
Single-crystal X-ray diffraction is a pivotal technique for the precise determination of the three-dimensional atomic arrangement in crystalline solids. For the homoleptic lanthanide series Ln[N(SiMe3)2]3, this method has provided fundamental insights into their molecular and electronic structures. The structural analysis of Erbium tris[bis(trimethylsilyl)amide] and its analogues reveals a consistent, sterically crowded, three-coordinate geometry. escholarship.orgacs.org These monomeric complexes are characterized by a metal center exclusively bonded to the nitrogen atoms of the three bulky bis(trimethylsilyl)amide ligands. escholarship.org
Detailed Description of the Erbium Center's Coordination Geometry (e.g., Distorted Trigonal Pyramidal)
The coordination geometry of the erbium center in Erbium tris[bis(trimethylsilyl)amide] is not perfectly trigonal planar, a geometry often observed for three-coordinate main group species. libretexts.org Instead, the Er3+ ion is displaced from the plane defined by the three nitrogen donor atoms, resulting in a distorted trigonal pyramidal configuration. acs.orgnih.govresearchgate.net This pyramidalization is a characteristic feature across the series of analogous tris[bis(trimethylsilyl)amido]lanthanide complexes. acs.orgnih.govresearchgate.net
This structural deviation from planarity is attributed to several factors. One significant contributor is the presence of agostic interactions, which are intramolecular interactions between the electron-deficient metal center and C-H or Si-C bonds of the ligands. researchgate.net In these structures, one methyl group from each bis(trimethylsilyl)amide ligand is positioned closely to the metal center, suggesting stabilizing β-Si-C agostic interactions. acs.orgnih.gov Computational studies, such as Density Functional Theory (DFT), have supported the presence of these interactions and their role in establishing the pyramidal geometry. acs.orgnih.gov The involvement of the metal's d-orbitals is also considered important for this structural preference. acs.orgnih.gov
Quantification of Erbium-Nitrogen Bond Lengths and Their Implications for Bonding
The bond lengths between the central erbium atom and the nitrogen atoms of the ligands provide direct information about the nature and strength of the Er-N bond. In the solid state, the average Er-N bond distance in Er[N(SiMe3)2]3 has been determined to be 2.211 Å. acs.org This value is consistent with the trend observed across the lanthanide series, where the M-N bond length generally decreases with the decreasing ionic radius of the lanthanide ion (the "lanthanide contraction"). For comparison, the analogous bond lengths for neodymium (Nd) and samarium (Sm) are 2.290 Å and 2.284 Å, respectively, while for the smaller ytterbium (Yb) it is 2.183 Å. acs.org The bonding is predominantly electrostatic, a common feature for lanthanide complexes. nih.gov
| Lanthanide (Ln) | Ionic Radius (CN=3, pm) | Average M-N Bond Length (Å) |
|---|---|---|
| Neodymium (Nd) | 115 | 2.290 |
| Samarium (Sm) | 112 | 2.284 |
| Erbium (Er) | 105 | 2.211 |
| Ytterbium (Yb) | 103 | 2.183 |
| Lutetium (Lu) | 102 | 2.191 |
Influence of Steric Factors from Bis(trimethylsilyl)amide Ligands on Bond Angles and Molecular Conformation
The average N-Er-N bond angle is 113.4°. acs.org This value deviates from the ideal 120° for a perfect trigonal planar geometry, a direct consequence of both the pyramidalization of the ErN3 core and the repulsive interactions between the bulky ligands. These steric repulsions force the ligands to arrange themselves in a propeller-like fashion, where the NSi2 planes of the ligands are twisted relative to the N3 plane, creating a chiral molecular structure. escholarship.org The significant steric bulk is also highlighted by calculations showing that the ligands occupy a very high percentage of the coordination sphere around the metal center. acs.org
| Lanthanide (Ln) | Average N-M-N Angle (°) |
|---|---|
| Neodymium (Nd) | 117.8 |
| Samarium (Sm) | 115.5 |
| Erbium (Er) | 113.4 |
| Ytterbium (Yb) | 114.5 |
| Lutetium (Lu) | 111.6 |
Positional Disorder Phenomena in Crystallographic Studies
A common feature in the crystallographic studies of Ln[N(SiMe3)2]3 complexes is the observation of positional disorder. acs.orgacs.orgnih.govresearchgate.net This phenomenon arises when an atom or a group of atoms occupies two or more closely spaced positions in the crystal lattice. In the case of Erbium tris[bis(trimethylsilyl)amide] and its lanthanide analogues, the metal atom is typically disordered over two sites. acs.orgacs.orgnih.gov
This disorder is a direct reflection of the shallow potential energy well for the metal's position relative to the N3 plane. The erbium atom can be located either "above" or "below" the plane formed by the three nitrogen atoms. acs.orgnih.gov In the crystal structure, the electron density is an average of these two possibilities, which is modeled as the metal atom occupying two distinct positions with partial occupancy. For instance, in related structures, this disorder has been modeled with occupancy splits such as 80/20 or 55/45. acs.org This crystallographic observation provides further evidence for the non-planar, pyramidal nature of the molecule. acs.orgnih.gov
Spectroscopic Characterization Techniques for Structural and Electronic Insights
While X-ray diffraction provides a definitive picture of the solid-state structure, spectroscopic techniques are essential for probing the structure and electronic properties in solution and for corroborating solid-state findings.
Application of Multinuclear NMR Spectroscopy for Paramagnetic Erbium Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in solution. However, its application to complexes of erbium(III) is complicated by the ion's paramagnetic nature. nih.gov The Er3+ ion has a [Xe]4f11 electron configuration, resulting in unpaired electrons that significantly influence the NMR spectrum. americanelements.com
The presence of the paramagnetic center causes large shifts in the NMR resonances of nearby nuclei, known as paramagnetic shifts or hyperfine shifts. nih.gov These shifts can spread the signals over a very wide chemical shift range, often far outside the typical diamagnetic region. huji.ac.il Furthermore, the unpaired electrons provide an efficient mechanism for nuclear relaxation, which often leads to significant broadening of the NMR signals. huji.ac.il
Despite these challenges, multinuclear NMR can provide valuable information.
1H, 13C, and 29Si NMR: These spectra can confirm the presence of the bis(trimethylsilyl)amide ligands and provide information about the symmetry of the complex in solution. The observation of paramagnetically shifted and broadened resonances for the trimethylsilyl (B98337) protons and carbons is characteristic of these complexes. uci.edursc.org
Temperature Dependence: The paramagnetic contribution to the chemical shift is temperature-dependent. nih.gov Variable-temperature NMR studies can help to separate the different contributions to the observed shift (contact vs. pseudocontact) and can provide insights into the magnetic properties of the complex. nih.gov
Probing Solution Dynamics: While solid-state structures are often static, NMR can reveal dynamic processes in solution, such as ligand exchange or conformational changes.
The interpretation of these spectra for quantitative structural analysis in solution is non-trivial and often requires theoretical calculations to deconstruct the various contributions to the observed shifts. nih.gov Nevertheless, multinuclear NMR remains an indispensable tool for confirming the identity and purity of paramagnetic complexes like Erbium tris[bis(trimethylsilyl)amide] in solution. rsc.orgresearchgate.net
Other Advanced Spectroscopic Methods for Elucidating Molecular Characteristics
Beyond fundamental spectroscopic techniques, a deeper understanding of the molecular and electronic characteristics of Erbium tris[bis(trimethylsilyl)amide] and its lanthanide analogues is achieved through more advanced spectroscopic methods. These techniques probe the subtle electronic transitions and magnetic properties of the central erbium ion, which are dictated by its coordination environment.
Electronic Absorption and Emission Spectroscopy: The electronic spectra of lanthanide complexes, including silylamides, are characterized by sharp, line-like absorption bands in the UV-visible and near-infrared (NIR) regions. These transitions occur between the 4f orbitals of the lanthanide ion. In the case of Er(III), with a 4f¹¹ electronic configuration, these f-f transitions are formally Laporte-forbidden, resulting in low molar absorptivities. However, the coordination environment can induce minor relaxations of this rule. For instance, studies on analogous three-coordinate lanthanide silylamide complexes reveal characteristic f-f transitions. For a related Yb(III) complex, absorptions in the NIR region correspond to transitions from the ²F₇/₂ ground state to the ²F₅/₂ excited state, with the splitting of these peaks providing direct evidence of the crystal field's effect on the electronic structure acs.orgnih.gov. While specific data for Erbium tris[bis(trimethylsilyl)amide] is not extensively reported, analogous behavior is expected, with transitions occurring within the 4f shell of the Er(III) ion.
Magnetic Circular Dichroism (MCD): MCD spectroscopy is a powerful tool for probing the electronic structure of paramagnetic species. By measuring the differential absorption of left and right circularly polarized light in the presence of a magnetic field, MCD can provide detailed information about the ground and excited electronic states, including their magnetic properties. For paramagnetic lanthanide complexes like Erbium tris[bis(trimethylsilyl)amide], MCD can help in the assignment of f-f transitions and the determination of the magnetic moments of the electronic states.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly informative for studying paramagnetic lanthanide ions with an odd number of unpaired electrons, such as Er(III). The technique provides insights into the g-tensor and the zero-field splitting parameters, which describe the magnetic anisotropy of the molecule acs.org. In a trigonal planar or near-trigonal pyramidal environment, as found in Erbium tris[bis(trimethylsilyl)amide], the ligand field significantly influences these parameters. EPR studies on analogous trigonal lanthanide(II) silylamide complexes have demonstrated the high sensitivity of the technique to the coordination geometry and have been used to assess the zero-field splitting of the ground state acs.org.
Theoretical and Computational Investigations of Erbium Tris[bis(trimethylsilyl)amide] Bonding and Electronic Structure
Theoretical and computational methods are indispensable for a detailed understanding of the bonding and electronic structure of f-element complexes like Erbium tris[bis(trimethylsilyl)amide]. These approaches complement experimental data and provide insights into phenomena that are difficult to probe directly.
Density Functional Theory (DFT) Applications for Geometry Optimization and Bonding Analysis
Density Functional Theory (DFT) has proven to be a robust method for investigating the structures and bonding in lanthanide complexes. For compounds like Erbium tris[bis(trimethylsilyl)amide], DFT calculations can accurately predict molecular geometries and provide a quantitative description of the metal-ligand interactions.
Studies on the analogous samarium complex, Sm[N(SiMe₃)₂]₃, which is structurally similar, have demonstrated that DFT calculations can reproduce the experimentally determined trigonal pyramidal geometry with high fidelity acs.orgresearchgate.net. These calculations show a slight pyramidalization at the metal center, a deviation from a perfect trigonal planar geometry. This distortion is a key feature of these molecules and is attributed to a combination of steric and electronic factors, including agostic interactions.
The optimized geometries from DFT calculations provide valuable data on bond lengths and angles, which are in good agreement with X-ray crystallographic data for related compounds. The bonding analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the nature of the metal-ligand bonds. These analyses consistently show a high degree of ionic character in the Ln-N bond, as expected for lanthanide elements, but also indicate a non-negligible covalent contribution acs.orgresearchgate.netrutgers.edu.
Below is a table of selected calculated geometric parameters for the analogous Sm[N(SiMe₃)₂]₃, which serves as a model for the erbium complex.
| Parameter | Calculated Value (for Sm analogue) |
|---|---|
| Sm-N Bond Length | ~2.29 Å |
| N-Sm-N Angle | ~116° |
| Sm-N-Si Angle | ~118° |
| Si-N-Si Angle | ~124° |
Comprehensive Analysis of Agostic Interactions (e.g., β-Si-C) between the Erbium Center and Ligand Moieties
A significant feature of the molecular structure of lanthanide tris[bis(trimethylsilyl)amide] complexes is the presence of agostic interactions. These are intramolecular interactions where a C-H or Si-C bond interacts with the electron-deficient metal center. In the case of Erbium tris[bis(trimethylsilyl)amide], computational studies on analogous systems strongly indicate the presence of β-Si-C agostic interactions acs.orgresearchgate.net.
These interactions involve the donation of electron density from the σ-bonding orbital of a Si-C bond of the trimethylsilyl group to a vacant orbital on the erbium center. This results in a close contact between a methyl group's carbon atom and the metal. DFT calculations have been instrumental in confirming and quantifying these weak interactions acs.orgresearchgate.netcolab.wsresearchgate.netarxiv.orgnih.govsemanticscholar.org. The optimized geometries show a tilting of one methyl group on each ligand towards the metal center, leading to a shortened Ln-C distance.
Elucidating the Role of Lanthanide d-Orbitals in Chemical Bonding and Stereochemistry
While it is widely accepted that the 4f orbitals of lanthanides are core-like and participate minimally in direct covalent bonding, the role of the valence 5d and 6s orbitals is crucial in understanding the bonding and stereochemistry of their complexes rutgers.eduresearchgate.net. Computational studies on lanthanide silylamides have provided significant insights into the contribution of these d-orbitals.
DFT calculations on the samarium analogue, Sm[N(SiMe₃)₂]₃, have explicitly demonstrated the importance of the metal's d-orbitals in both the Sm-N bond and the Sm-(β-Si-C) agostic interactions acs.orgresearchgate.net. A comparison of geometries optimized with and without the inclusion of d-orbitals in the basis set for samarium showed significant structural changes upon their removal. Specifically, the exclusion of d-orbitals leads to a more planar geometry at the samarium center and a weakening of the agostic interactions, underscoring their role in establishing the observed trigonal pyramidal structure arxiv.org.
The covalent character that exists in the primarily ionic Ln-N bond is attributed to the overlap of the nitrogen p-orbitals with the vacant 5d orbitals of the lanthanide. This d-orbital participation, although energetically small compared to the ionic interactions, is stereochemically significant and directs the geometry of the complex.
Impact of Crystal Field Effects on the Electronic Properties and Splitting of Erbium(III) Centers
The arrangement of the ligands around the central Er(III) ion creates an electrostatic field, known as the crystal field (or ligand field), which lifts the degeneracy of the 4f orbitals. This splitting of the f-orbitals has a profound impact on the electronic and magnetic properties of the complex acs.orgacs.orgrsc.orgresearchgate.netresearchgate.net. In a low-coordinate environment like that of Erbium tris[bis(trimethylsilyl)amide], with its approximately trigonal symmetry, large crystal field splitting can be achieved acs.orgnih.gov.
The magnitude of the crystal field splitting can be probed experimentally through electronic absorption spectroscopy (UV-vis-NIR) and theoretically through calculations acs.orgrsc.orgresearchgate.net. For instance, in a related trigonal planar Yb(III) silylamide complex, the splitting of the ²F₅/₂ excited state due to the crystal field was observed to be over 1000 cm⁻¹ acs.orgnih.gov. This large splitting is a direct consequence of the low coordination number and the specific geometry of the complex.
Reactivity and Mechanistic Pathways of Erbium Tris Bis Trimethylsilyl Amide
Ligand Exchange and Substitution Reactions at the Erbium Center
The reactivity of Erbium tris[bis(trimethylsilyl)amide] is dominated by processes that occur at the erbium metal center. The large steric profile of the silylamide ligands makes the complex coordinatively unsaturated, rendering the metal center susceptible to attack by both neutral and anionic species, leading to ligand exchange and substitution reactions.
Despite the significant steric hindrance imposed by the three bis(trimethylsilyl)amide ligands, the erbium center in Er[N(SiMe₃)₂]₃ remains Lewis acidic and can coordinate with neutral donor ligands. The formation of adducts is a common pathway, expanding the coordination sphere of the erbium ion. The stability of these adducts is often a delicate balance between the Lewis basicity of the incoming ligand and the steric repulsion between the ligand and the bulky silylamides.
Studies on analogous lanthanide and transition metal tris(silylamide) complexes provide insight into this reactivity. While it was initially thought that the steric crowding in M[N(SiMe₃)₂]₃ complexes would prevent the formation of Lewis base adducts, subsequent research has shown that coordination is possible, particularly with carefully selected donors. escholarship.org For instance, the vanadium analogue, V[N(SiMe₃)₂]₃, has been reported to coordinate with ligands such as tetrahydrofuran (B95107) (THF), triphenylphosphine (B44618) (PPh₃), and pyridine (B92270). escholarship.org
The interaction with ethers, particularly THF, is well-documented for related lanthanide silylamide systems. The synthesis of s-block metal bis(trimethylsilyl)amide complexes with bidentate ethers and amines often proceeds through the displacement of THF adducts, indicating that THF can readily coordinate to the metal center. rsc.org Similarly, divalent lanthanide precursors like Sm[N(Si(CH₃)₃)₂]₂(THF)₂ and Yb[N(Si(CH₃)₃)₂]₂(THF)₂ are well-characterized, demonstrating the affinity of the lanthanide-silylamide moiety for THF. nih.govfigshare.com It is therefore highly probable that Er[N(SiMe₃)₂]₃ reacts with THF to form a corresponding adduct, likely with an expanded coordination number at the erbium center.
Coordination with amine bases is also an established reaction pathway. The synthesis of alkali and alkaline-earth metal silylamide complexes with bidentate amines like 1,2-bis(dimethylamino)ethane (TMEDA) can be achieved by direct addition of the base to the coligand-free complex. rsc.org This suggests that Er[N(SiMe₃)₂]₃ would be reactive towards various amine donors. Luminescence studies on the analogous terbium complex, Tb[N(SiMe₃)₂]₃, and its adducts further confirm that such coordination complexes can be readily formed and studied in solution. nokia.com
| Neutral Donor Ligand | Expected Reactivity with Er[N(SiMe₃)₂]₃ | Supporting Evidence (Analogous Systems) |
| Tetrahydrofuran (THF) | Formation of a stable, often isolable, THF adduct. | Well-characterized THF adducts of Sm(II), Yb(II), and s-block metal silylamides. rsc.orgnih.gov |
| Phosphines (e.g., PPh₃) | Coordination is possible, but may be weak due to steric bulk. | Reported coordination of PPh₃ to V[N(SiMe₃)₂]₃. escholarship.org |
| Amines (e.g., TMEDA) | Formation of amine adducts, potentially displacing weaker ligands like THF. | Synthesis of s-block metal silylamide-amine adducts by direct addition. rsc.org |
Anionic ligand exchange is a fundamental reaction class for Er[N(SiMe₃)₂]₃, underpinning its use as a synthon for other erbium compounds. The Er-N bonds can be cleaved and replaced by other anionic ligands through salt metathesis reactions. A general and widely used method for the synthesis of metal bis(trimethylsilyl)amides involves the reaction of a metal halide with an alkali metal bis(trimethylsilyl)amide. wikipedia.org
The reverse of this synthetic reaction, where one or more of the silylamide ligands are replaced, is also a key process. For example, heteroleptic complexes containing both silylamide and halide ligands can be formed. The targeted synthesis of trivalent rare-earth metal bis(trimethylsilyl)amide halide complexes, Ln[N(SiMe₃)₂]₂(X) (where X is a halide), has been achieved through the oxidation of divalent lanthanide precursors. nih.govresearchgate.net These heteroleptic species are notably robust towards ligand redistribution, a process that can often be facile in lanthanide chemistry. researchgate.net This stability is attributed to the large steric demands of the ligands involved.
An example from europium chemistry highlights the complexity of these exchange processes. The reaction of Eu[N(SiMe₃)₂]₂(thf)₂ with an oxidant in THF can yield a separated ion pair, [Eu{N(SiMe₃)₂}₃Cl]⁻[Eu(thf)₅(μ-Cl)₂]⁺, demonstrating a scenario involving both silylamide and chloride anions in the coordination sphere. nih.gov This indicates that partial exchange and redistribution can lead to complex ionic structures. The reaction of lanthanide trichlorides with substoichiometric amounts of LiN(SiMe₃)₂ in THF also produces a variety of mixed-ligand chloride-amide complexes, further illustrating the prevalence of anionic ligand exchange. researchgate.net
| Reactant Type | Reaction | Product Type | Significance |
| Alkali Metal Halides (e.g., LiCl) | Salt Metathesis (Reverse) | Er[N(SiMe₃)₂]₂Cl + LiN(SiMe₃)₂ | Formation of heteroleptic amide-halide complexes. |
| Protic Reagents (e.g., alcohols, phenols) | Protonolysis | Er[N(SiMe₃)₂]₂(OR) + HN(SiMe₃)₂ | Synthesis of erbium alkoxides/phenoxides. |
| Organolithium/Grignard Reagents | Transmetalation/Salt Metathesis | Er[N(SiMe₃)₂]₂R + LiN(SiMe₃)₂ | Formation of erbium alkyl or aryl complexes. |
Organometallic Transformations Involving the Erbium-Nitrogen Bond
While ligand exchange focuses on the replacement of the entire -N(SiMe₃)₂ unit, other transformations can involve the direct reactivity of the Erbium-Nitrogen bond itself. These reactions include protonolysis and insertion reactions.
Protonolysis of the Er-N bond is a common and synthetically useful transformation. The M-N bond in metal silylamides is susceptible to cleavage by even weakly acidic protic reagents like alcohols, phenols, and terminal alkynes. This reaction proceeds via the protonation of the nitrogen atom, leading to the elimination of the neutral amine, bis(trimethylsilyl)amine (HN(SiMe₃)₂), and the formation of a new erbium-anion bond. This serves as a clean and efficient route to a wide variety of erbium complexes, such as alkoxides, phenoxides, and acetylides.
Insertion reactions into the Er-N bond represent another, though less common, pathway. Unsaturated substrates such as carbon dioxide (CO₂), isocyanates (R-N=C=O), or carbodiimides (R-N=C=N-R) can potentially insert into the polar Er-N bond. For instance, the insertion of CO₂ would lead to the formation of an erbium carbamate (B1207046) complex, Er(O₂CN(SiMe₃)₂)[N(SiMe₃)₂]₂. While specific examples for Er[N(SiMe₃)₂]₃ are not extensively documented in the provided search results, this reactivity pattern is well-established for other reactive metal-amide bonds.
Finally, intramolecular reactions involving the ligand can occur under certain conditions. In a related vanadium system, an oxo complex, V(=O)[N(SiMe₃)₂]₃, was found to undergo an intramolecular rearrangement where a trimethylsilyl (B98337) group migrates from a nitrogen atom to the oxo ligand, resulting in V(OSiMe₃)(=NSiMe₃)[N(SiMe₃)₂]₂. escholarship.org This highlights the potential for silyl (B83357) group migration and transformations of the ligand framework itself, initiated by reactivity at the metal center.
Protonolysis Reactions with Protio Ligands
Protonolysis is a fundamental reaction pathway for metal amide complexes, including Erbium tris[bis(trimethylsilyl)amide]. This reaction involves the cleavage of the Er-N bond by a protic substrate (H-L), leading to the formation of a new erbium complex and the release of the neutral amine, bis(trimethylsilyl)amine. The general equation for this process is:
Er[N(SiMe₃)₂]₃ + n H-L → Er(L)n[N(SiMe₃)₂]₃₋n + n HN(SiMe₃)₂
The driving force for this reaction is typically the formation of the stable and volatile bis(trimethylsilyl)amine byproduct. The stoichiometry of the reaction (the value of 'n') can often be controlled by the amount of the protic ligand added and its steric bulk. A wide range of protic ligands (protio ligands) can be employed, including alcohols, phenols, carboxylic acids, and other acidic organic molecules.
Detailed research has shown that the reaction of lanthanide tris[bis(trimethylsilyl)amides] with protic reagents is a versatile method for the synthesis of a variety of new lanthanide complexes. For instance, the reaction of Ln[N(SiMe₃)₂]₃ (where Ln can be La or Eu) with diphenylphosphine (B32561) (Ph₂PH) results in the elimination of one equivalent of HN(SiMe₃)₂ and the formation of the corresponding diphenylphosphido complex. researchgate.net While a specific study with the erbium analogue was not detailed, similar reactivity is anticipated due to the comparable nature of the lanthanide elements.
Furthermore, amine elimination reactions have been successfully employed for erbium. For example, the reaction of a related erbium silylamide complex, Er[N(SiHMe₂)₂]₃(THF)₂, with one equivalent of a pyridyl-functionalized indenyl ligand leads to the formation of a mono-indenyl-ligated erbium bis(silylamide) complex. rsc.org This demonstrates the utility of protonolysis in synthesizing heteroleptic erbium complexes.
The following table summarizes the expected products from the protonolysis of Erbium tris[bis(trimethylsilyl)amide] with various classes of protio ligands, based on established reactivity patterns of lanthanide silylamides.
| Protio Ligand Class | Representative Ligand (H-L) | Expected Erbium Product |
| Alcohols | Ethanol (EtOH) | Erbium Ethoxide [Er(OEt)₃] |
| Phenols | 2,6-Di-tert-butylphenol (HOAr) | Erbium Phenoxide [Er(OAr)₃] |
| Carboxylic Acids | Acetic Acid (HOAc) | Erbium Acetate [Er(OAc)₃] |
| Phosphines | Diphenylphosphine (Ph₂PH) | Erbium Diphenylphosphide [Er(PPh₂)₃] |
| Acidic Hydrocarbons | Cyclopentadiene (C₅H₆) | Erbium Cyclopentadienyl [Er(C₅H₅)₃] |
Oxidation Reactions and Their Products
The erbium center in Erbium tris[bis(trimethylsilyl)amide] is in the +3 oxidation state, which is the most stable oxidation state for erbium. escholarship.orgnih.gov Consequently, oxidation of this complex is not a commonly observed reaction pathway under typical conditions. Most of the literature concerning the redox chemistry of erbium complexes focuses on the reduction of Er(III) precursors to access the less stable Er(II) oxidation state. manchester.ac.ukacs.org
While direct oxidation of Er[N(SiMe₃)₂]₃ has not been extensively documented, analogous reactions with other metal silylamides provide insight into potential products. For example, the oxidation of divalent lanthanide silylamides, Ln[N(SiMe₃)₂]₂, with reagents like hexachloroethane (B51795) (C₂Cl₆) or tellurium tetrabromide (TeBr₄) yields trivalent halide complexes. researchgate.net Although starting from a different oxidation state, this highlights the stability of the trivalent state and the propensity to form halide species.
The table below presents hypothetical oxidation products of Erbium tris[bis(trimethylsilyl)amide] based on the reactivity of similar metal amide systems with various oxidizing agents. It is important to note that these are predicted products and may not have been experimentally verified for the erbium complex itself.
| Oxidizing Agent | Potential Product(s) | Notes |
| Halogens (e.g., Cl₂, Br₂) | Erbium(III) Halide (ErX₃) and silylated byproducts | The strong oxidizing nature of halogens would likely lead to the displacement of the amide ligands and formation of the thermodynamically stable erbium halide. |
| Alkyl Halides (e.g., CH₃I) | No reaction expected under mild conditions | The Er(III) center is not typically susceptible to further oxidation. |
| Oxygen (O₂) | Erbium Oxide (Er₂O₃) | At elevated temperatures, oxidation would likely lead to the formation of the stable erbium(III) oxide. nih.gov |
Comparative Studies of C-H Bond Activation and Cyclometallation
C-H bond activation and subsequent cyclometallation are important transformations in organometallic chemistry, enabling the functionalization of otherwise inert C-H bonds. These reactions typically involve the intramolecular activation of a C-H bond of a ligand by the metal center, leading to the formation of a metallacycle. While extensively studied for transition metals, research into C-H activation by lanthanide complexes, including erbium, is an area of growing interest.
The high reactivity of the Er-N bond in Erbium tris[bis(trimethylsilyl)amide], coupled with the coordinative unsaturation of the metal center, suggests that this complex could be a candidate for C-H activation processes. However, specific studies detailing C-H bond activation or cyclometallation directly involving Erbium tris[bis(trimethylsilyl)amide] are limited in the literature. The bulky bis(trimethylsilyl)amide ligands themselves can undergo intramolecular C-H activation, although this is more commonly observed for more reactive, lower-valent metal centers.
Comparative studies across the lanthanide series are crucial for understanding the factors that influence reactivity, such as ionic radius and Lewis acidity. Generally, earlier, larger lanthanides are more reactive in protonolysis reactions, while the increased Lewis acidity of the later, smaller lanthanides can influence their catalytic activity in other transformations.
In the absence of direct comparative studies for Erbium tris[bis(trimethylsilyl)amide] in C-H activation, we can draw parallels from related systems. For example, yttrium complexes stabilized by benzamidinate ligands have been shown to undergo C-H activation of substrates like pyridine and acetonitrile. Given the similarities in ionic radius and chemistry between yttrium and the late lanthanides like erbium, similar reactivity could be anticipated.
The table below outlines potential C-H activation and cyclometallation reactions that could be explored with Erbium tris[bis(trimethylsilyl)amide], based on known reactivity patterns of other metal complexes.
| Substrate with Activatable C-H Bond | Potential Reaction Type | Expected Product |
| Ligand with ortho-aryl C-H bond | Cyclometallation | Formation of a five-membered erbacycle |
| N-heterocycles (e.g., pyridine) | C-H activation at the α-position | Formation of an erbium pyridyl complex |
| Trimethylsilyl group of the amide ligand | Intramolecular C-H activation | Formation of a cyclometallated erbium complex with a Si-C-Er linkage |
It is important to emphasize that the field of C-H activation by f-block elements is still developing, and further research is needed to fully elucidate the capabilities of Erbium tris[bis(trimethylsilyl)amide] and related complexes in these transformations.
Catalytic Applications of Erbium Tris Bis Trimethylsilyl Amide
Catalysis in Diverse Organic Transformations
The catalytic utility of erbium tris[bis(trimethylsilyl)amide] and its lanthanide analogs extends to several key areas of organic synthesis, including polymerization, cross-coupling, and hydrosilylation reactions. researchgate.net
Polymerization Reactions (e.g., Ring-Opening Polymerization of Lactones, Racemic Lactide)
Lanthanide complexes, including those with bulky silylamide ligands, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactones and lactides. researchgate.netcapes.gov.br While specific studies focusing exclusively on erbium tris[bis(trimethylsilyl)amide] are not extensively detailed in the reviewed literature, the behavior of analogous lanthanide complexes provides significant insights into its potential catalytic activity.
The ROP of lactide, a cyclic diester of lactic acid, is a crucial process for producing polylactide (PLA), a biodegradable and biocompatible polymer with widespread applications. capes.gov.brresearchgate.net Group 3 metal complexes, including those of yttrium and other lanthanides, have been shown to be efficient initiators for the controlled ROP of lactide. capes.gov.brrsc.org For instance, yttrium complexes bearing non-chiral tetradentate alkoxy-amino-bis(phenolate) ligands can rapidly polymerize racemic lactide in a controlled manner to yield heterotactic-rich polylactic acid. rsc.org
The general mechanism for the ROP of lactones catalyzed by lanthanide amide complexes involves the coordination of the lactone's carbonyl group to the Lewis acidic lanthanide center. This is followed by the nucleophilic attack of an amide group on the carbonyl carbon, leading to the ring opening of the ester. The bulky bis(trimethylsilyl)amide ligands play a crucial role in controlling the stereoselectivity of the polymerization, particularly with chiral monomers like racemic lactide. nih.gov The steric hindrance around the metal center can favor the coordination of one enantiomer over the other, leading to the formation of stereoregular polymers such as isotactic or syndiotactic PLA.
| Catalyst System | Monomer | Resulting Polymer | Stereoselectivity | Reference |
| Alkoxy-amino-bis(phenolate) yttrium complexes | Racemic lactide | Polylactic acid (PLA) | Heterotactic-rich | rsc.org |
| Cyclic trimeric phosphazene base (organocatalyst) | Racemic lactide | Polylactic acid (PLA) | Isotactic stereoblock (Pi up to 0.93) | nih.gov |
| Bis(trimethyl triazacyclohexane) praseodymium triflate | D,L-lactide | Poly(D,L-lactide) | Not specified | researchgate.net |
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, typically catalyzed by transition metals like palladium. sigmaaldrich.comyoutube.com The application of lanthanide complexes, including erbium-based catalysts, in such reactions is an emerging area of research. researchgate.net
While specific, detailed studies on the use of erbium tris[bis(trimethylsilyl)amide] as a primary catalyst for common cross-coupling reactions like Suzuki, Heck, or Negishi are not prevalent in the current scientific literature, lanthanide amides have been shown to catalyze certain types of coupling reactions. For example, lanthanide tris(amide) complexes of the type Ln[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃ have been utilized in the direct amidation of esters with aromatic amines. researchgate.net This suggests the potential for erbium tris[bis(trimethylsilyl)amide] to mediate C-N bond formation.
A study on an erbium(III)-based metallorganic heterogeneous catalyst demonstrated its efficacy in C-C bond formation through the Henry reaction and aldol (B89426) condensation. researchgate.net Although this catalyst was not erbium tris[bis(trimethylsilyl)amide], it highlights the capacity of erbium centers to facilitate such transformations. The development of cross-coupling reactions catalyzed by earth-abundant 3d metals and lanthanides is a growing field, driven by the desire to replace more expensive noble metals. mdpi.com
Hydrosilylation of Olefins and Other Substrates
The hydrosilylation of olefins, the addition of a Si-H bond across a C=C double bond, is a significant industrial process for producing organosilicon compounds. While platinum complexes are the most common catalysts, research has explored the use of other metals, including lanthanides.
A key study demonstrated that Lanthanum tris[bis(trimethylsilyl)amide] (La[N(SiMe₃)₂]₃), a close analog of the erbium complex, effectively catalyzes the hydrosilylation of a variety of alkenes and dienes. This suggests that Erbium tris[bis(trimethylsilyl)amide] would likely exhibit similar catalytic activity due to the comparable chemical properties of lanthanide elements. The proposed mechanism involves the formation of a lanthanide hydride species, which then participates in the catalytic cycle.
Detailed Mechanistic Investigations of Catalytic Processes
Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For lanthanide-based catalysts like erbium tris[bis(trimethylsilyl)amide], mechanistic studies focus on the role of the metal center and its ligand sphere.
Elucidation of the Erbium Center's Role in Substrate Coordination and Activation
The erbium(III) ion in erbium tris[bis(trimethylsilyl)amide] acts as a Lewis acid. nih.gov In catalytic reactions, the primary role of the erbium center is to coordinate with the substrate, thereby activating it for subsequent transformation. For instance, in the ring-opening polymerization of lactones, the erbium ion coordinates to the carbonyl oxygen of the lactone. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amide ligand. researchgate.net
Similarly, in hydrosilylation reactions, the erbium center is believed to react with the silane (B1218182) to form a lanthanide hydride intermediate. This highly reactive species then coordinates to the olefin, facilitating the insertion of the double bond into the Er-H bond. Subsequent steps lead to the formation of the hydrosilylated product and regeneration of the active catalyst. The ability of lanthanide complexes to readily undergo ligand exchange is a key factor in their catalytic efficiency, allowing for rapid association with substrates and dissociation of products. nih.gov
Influence of Ligand Steric Protection on Catalytic Selectivity and Efficiency
The bis(trimethylsilyl)amide ligands in erbium tris[bis(trimethylsilyl)amide] are exceptionally bulky. rsc.org This steric hindrance plays a critical role in determining the selectivity and efficiency of the catalytic reactions. The large size of these ligands creates a sterically protected environment around the erbium center.
This steric bulk can influence the stereoselectivity of polymerization reactions. nih.gov In the ROP of racemic lactide, the chiral pocket created by the ligands can lead to a preference for one enantiomer of the monomer, resulting in stereoregular polymers. The degree of stereocontrol is often dependent on the precise nature of the ligands and the reaction conditions.
Kinetic and Thermodynamic Aspects of Erbium-Catalyzed Reactions
While specific kinetic and thermodynamic data for reactions catalyzed exclusively by erbium tris[bis(trimethylsilyl)amide] are not extensively documented in publicly available literature, significant insights can be drawn from studies on analogous lanthanide tris[bis(trimethylsilyl)amide] complexes, particularly the well-studied lanthanum analogue, La[N(SiMe₃)₂]₃. The chemical similarities among the lanthanides suggest that the mechanistic pathways and the nature of the transition states are likely to be comparable.
Research into the hydroboration of aldehydes and ketones using La[N(SiMe₃)₂]₃ as a catalyst provides a detailed framework for understanding the kinetic and thermodynamic aspects of reactions involving these bulky amide ligands. Computational studies, supported by experimental evidence, have elucidated the reaction mechanism, revealing that it is a multi-step process with distinct energetic profiles for different substrates.
A key feature of this catalytic system is the crucial role of the Lewis acidic lanthanide center in activating the substrate. The reaction is initiated by the coordination of the carbonyl oxygen to the erbium center. This initial coordination is a thermodynamically favorable step. Following substrate coordination, the reaction proceeds through a ligand-assisted hydroboration pathway. This involves the interaction of the borane (B79455) reagent with the erbium-nitrogen bond of the silylamide ligand, leading to the formation of a transient intermediate.
Table 1: Postulated Energetic Profile for Erbium-Catalyzed Carbonyl Hydroboration
| Step | Description | Relative Free Energy (ΔG) | Kinetic/Thermodynamic Implication |
| I | Coordination of carbonyl substrate to Er[N(SiMe₃)₂]₃ | Favorable (Exergonic) | Spontaneous formation of the initial complex. |
| II | Interaction of borane with the Er-N bond | Requires activation energy | A key step influencing the overall reaction rate. |
| III | Hydride transfer to the carbonyl carbon | Rate-determining step | The highest energy barrier in the reaction profile. |
| IV | Release of the product and regeneration of the catalyst | Favorable (Exergonic) | Drives the catalytic cycle forward. |
It is important to note that while the general mechanistic features are conserved across the lanthanide series, the specific rate constants and activation energies will vary with the ionic radius and Lewis acidity of the central metal ion. The smaller ionic radius of Er³⁺ compared to La³⁺ could lead to subtle differences in coordination geometry and bond strengths, thereby influencing the kinetic and thermodynamic parameters of the catalyzed reactions.
Strategies for Catalyst Design and Optimization based on Erbium Tris[bis(trimethylsilyl)amide] Scaffold
The erbium tris[bis(trimethylsilyl)amide] complex serves as a versatile and tunable scaffold for the design and optimization of catalysts for a variety of organic transformations. The strategies for modifying this catalyst can be broadly categorized into two main approaches: modification of the ligand environment and heterogenization of the catalyst.
Ligand Modification:
The primary strategy for tuning the reactivity and selectivity of the erbium catalyst is through the modification of the bis(trimethylsilyl)amide ligand. While the parent complex is highly effective for certain reactions, altering the steric and electronic properties of the amide ligand can lead to improved performance for specific applications.
One approach involves the synthesis of heteroleptic complexes where one or more of the bis(trimethylsilyl)amide ligands are replaced by other anionic ligands. This can influence the coordination number and geometry around the erbium center, thereby affecting substrate access and activation. For example, the introduction of a chelating ligand could create a more defined and rigid active site, potentially leading to enhanced stereoselectivity in asymmetric catalysis.
Another strategy is to modify the substituents on the silicon atoms of the amide ligand. Replacing the methyl groups with other alkyl or aryl groups can modulate the steric bulk around the metal center. This can be used to control the accessibility of the catalytic site and to influence the regioselectivity of reactions involving unsymmetrical substrates.
Table 2: Potential Ligand Modification Strategies for Erbium Tris[bis(trimethylsilyl)amide]
| Modification Strategy | Rationale | Potential Outcome |
| Heteroleptic Complexes | Introduce new ligands to alter the coordination environment. | Enhanced stereoselectivity, altered reactivity. |
| Steric Tuning of Silyl (B83357) Groups | Replace trimethylsilyl (B98337) groups with bulkier or smaller silyl groups. | Improved control over substrate access, enhanced regioselectivity. |
| Electronic Tuning of Ligands | Introduce electron-donating or electron-withdrawing groups on the ligand. | Modified Lewis acidity of the erbium center, altered catalytic activity. |
Heterogenization of the Catalyst:
While homogeneous catalysts like erbium tris[bis(trimethylsilyl)amide] often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging. To address this, strategies for immobilizing the catalyst onto a solid support have been explored.
One common approach is to graft the erbium complex onto a silica (B1680970) support. This can be achieved by reacting the complex with the surface silanol (B1196071) groups of silica. The resulting supported catalyst can be easily separated from the reaction products by filtration and potentially be recycled. The nature of the silica support, including its surface area and porosity, can influence the distribution and accessibility of the active sites.
The design of single-site heterogeneous catalysts based on the erbium tris[bis(trimethylsilyl)amide] scaffold is an area of active research. By carefully controlling the grafting process, it is possible to create well-defined, isolated erbium active sites on the support surface. This can lead to catalysts with uniform activity and selectivity, mimicking the behavior of their homogeneous counterparts while offering the practical advantages of a heterogeneous system.
Erbium Tris Bis Trimethylsilyl Amide As a Precursor in Advanced Materials Science
Applications in Thin Film Deposition Technologies
The unique chemical properties of Erbium tris[bis(trimethylsilyl)amide] make it an effective source material for depositing thin films containing erbium. These deposition technologies are foundational in the manufacturing of semiconductor devices and other advanced electronic components.
Erbium tris[bis(trimethylsilyl)amide] has demonstrated significant advantages as a precursor in organometallic vapor phase epitaxy (OMVPE), a form of Chemical Vapor Deposition (CVD). cambridge.org It is used for the incorporation of erbium into semiconducting materials. cambridge.org The high efficiency of this homoleptic erbium tris(amide) compound for doping semiconductors has been established. cambridge.org When compared to other precursors like erbium cyclopentadienyl or β-diketonate counterparts, Er{N[Si(CH3)3]2}3 shows superior performance for erbium incorporation into materials such as Gallium Arsenide (GaAs). cambridge.org The quality of the deposited films is confirmed by photoluminescence data, which shows the characteristic narrow emission spectrum of erbium-doped materials. cambridge.org
Research has focused on synthesizing more volatile and lower-melting-point variations of erbium tris(amide) compounds to further enhance their suitability for OMVPE processes. cambridge.org The sublimation conditions and melting points of these compounds are critical parameters for their application in CVD. cambridge.org
| Compound | Sublimation Conditions | Melting Point (°C) |
| Erbium tris[bis(trimethylsilyl)amide] | 110-140°C / 10⁻³ Torr | 163-165 |
| Erbium tris[bis(methyldiethylsilyl)amide] | 120-150°C / 10⁻⁴ Torr | 178-180 |
| Erbium tris[bis(ethyldimethylsilyl)amide] | 100-130°C / 10⁻⁴ Torr | 155-157 |
| This table presents data on the sublimation conditions and melting points for different erbium tris(amide) compounds used in deposition processes. cambridge.org |
While specific studies detailing the use of Erbium tris[bis(trimethylsilyl)amide] in Atomic Layer Deposition (ALD) are not prevalent, its characteristics align with those required for ALD precursors. ALD relies on self-limiting surface reactions to deposit films with atomic-level precision. The silylamide ligands can facilitate the necessary surface chemistry. The development of related silylamine precursors for ALD of silicon-based films, such as silicon oxide and silicon nitride, highlights the potential of this class of compounds. rsc.orgtue.nlskku.edu For instance, other chlorine-free silylamine precursors have been successfully used to deposit high-quality silicon oxide films via ALD, demonstrating the viability of this chemical approach. rsc.orgresearchgate.net The successful application of aminosilane precursors in plasma-enhanced ALD (PEALD) for silicon nitride further underscores the potential of amide and amine-based precursors for creating high-quality, conformal thin films at low temperatures. skku.edu
Development of Advanced Functional Materials
The integration of erbium into various host materials using Erbium tris[bis(trimethylsilyl)amide] as a precursor enables the development of advanced functional materials with specific optical and magnetic properties.
Erbium ions (Er³⁺) are well-known for their characteristic pink fluorescence and their ability to emit light at a wavelength of 1.54 µm, which is a critical wavelength for optical communications due to the minimum absorption in silica-based optical fibers. cambridge.orgamericanelements.com Erbium tris[bis(trimethylsilyl)amide] is an effective precursor for doping semiconductors, thereby creating luminescent materials. cambridge.org The resulting erbium-doped films exhibit sharp, intense photoluminescence, confirming the successful incorporation of optically active Er³⁺ centers. cambridge.org This emission arises from an internal 4f-4f electron transition of the erbium ion, which is shielded by outer electron shells, making the emission wavelength relatively independent of the host material and the operating temperature. cambridge.org
Erbium is a lanthanide element and, like other rare earth metals, possesses unique magnetic properties stemming from its partially filled 4f electron shell. While the primary application focus for Erbium tris[bis(trimethylsilyl)amide] has been on its optical properties, its use as a precursor allows for the incorporation of erbium into various material matrices. This capability can be leveraged to fabricate materials with specific magnetic characteristics. Organometallic compounds, in general, are used as precursors for a wide range of applications, including the development of materials with tailored magnetic properties. americanelements.com
Role in Electronic and Optoelectronic Materials Development
Erbium tris[bis(trimethylsilyl)amide] plays a pivotal role in the advancement of electronic and optoelectronic materials. cambridge.org Its high doping ability allows for the precise incorporation of erbium into semiconducting host materials. cambridge.org This process is fundamental to the fabrication of temperature-independent, monochromatic solid-state optoelectronic devices. cambridge.org The electroluminescence signal at 1.54 µm from erbium-doped semiconductors is of significant technological importance for optical communication systems due to its high bandwidth capacity. cambridge.org The use of this specific erbium tris(amide) compound has shown significant advantages over other precursors in OMVPE processes, leading to higher quality erbium-doped semiconducting films. cambridge.org
Precursor Chemistry for Semiconductor Applications
Erbium tris[bis(trimethylsilyl)amide] has emerged as a highly effective precursor for the deposition of erbium-doped semiconductor thin films, primarily through metal-organic chemical vapor deposition (MOCVD), also known as organometallic vapor phase epitaxy (OMVPE). The large, bulky bis(trimethylsilyl)amide ligands provide the molecule with the necessary volatility and thermal stability for controlled vapor-phase delivery into a reaction chamber.
One of the key advantages of this precursor is its ability to cleanly decompose, minimizing the incorporation of unwanted impurities into the semiconductor lattice. The precursor is designed to deliver the erbium atom to the growing film while the organic ligands are removed as volatile byproducts. While detailed decomposition pathways are complex and dependent on specific process conditions, the general mechanism involves the thermal cleavage of the Erbium-Nitrogen bonds.
Research has demonstrated the successful use of Erbium tris[bis(trimethylsilyl)amide] for doping various semiconductor materials. For instance, it has been employed as a source for erbium incorporation into gallium arsenide (GaAs), a crucial material in optoelectronics. The resulting erbium-doped GaAs (GaAs:Er) films exhibit strong photoluminescence at a wavelength of 1.54 µm. This specific wavelength is of immense technological importance as it corresponds to the minimum absorption window of silica-based optical fibers, making it ideal for optical communication systems.
The quality of the deposited films is highly dependent on several MOCVD process parameters. The substrate temperature, precursor flow rate, and the ratio of the precursor to other reactants (such as the semiconductor matrix precursors) all play a critical role in determining the final properties of the erbium-doped film. Optimization of these parameters is essential to achieve high crystalline quality, uniform erbium distribution, and optimal optical activation of the erbium ions.
Table 1: Properties of Erbium tris[bis(trimethylsilyl)amide] as a Semiconductor Precursor
| Property | Value/Description |
| Chemical Formula | Er[N(Si(CH3)3)2]3 |
| Molar Mass | 648.41 g/mol |
| Appearance | Pink powder |
| Melting Point | 166 °C americanelements.com |
| Key Application | MOCVD/OMVPE precursor for Er doping |
| Target Semiconductor | Gallium Arsenide (GaAs), Gallium Nitride (GaN) |
| Resulting Property | Photoluminescence at 1.54 µm |
Integration in Light-Emitting Diode (LED) Technologies
The unique optical properties of erbium ions, specifically their sharp and temperature-stable emission at 1.54 µm, make them highly desirable for the fabrication of infrared LEDs. Erbium tris[bis(trimethylsilyl)amide] serves as a key enabler for the integration of erbium into the active layers of these devices.
The fabrication of erbium-doped LEDs often involves the growth of a multilayer semiconductor structure. Using MOCVD, a thin layer of a semiconductor material, such as gallium nitride (GaN) or aluminum gallium nitride (AlGaN), is doped with erbium using Erbium tris[bis(trimethylsilyl)amide] as the dopant source. This erbium-doped layer forms the active region of the LED, where the recombination of electrons and holes leads to the excitation of the erbium ions.
Upon electrical excitation in an LED, the erbium ions undergo an intra-4f shell transition, resulting in the emission of photons at the characteristic 1.54 µm wavelength. The efficiency of this process is influenced by the host semiconductor material and the concentration of optically active erbium ions.
Research on erbium-doped III-nitride LEDs has demonstrated the viability of this approach. For example, Er-doped GaN/AlGaN double heterostructure LEDs have been fabricated, exhibiting electroluminescence in both the visible (green) and infrared regions. Under reverse bias conditions, these devices have shown significantly more intense emission compared to forward bias. The power output of some of these LEDs has been measured to be approximately 2.5 W/m² at room temperature. ttu.edu
Table 2: Performance Characteristics of an Er-doped III-N LED
| Parameter | Value |
| Active Region | Er+O-doped GaN |
| Emission Wavelengths | 539 nm, 559 nm (Green), 1000 nm, 1530 nm (Infrared) ttu.edu |
| Operating Bias for Intense Emission | Reverse Bias ttu.edu |
| Room Temperature (300 K) Power Output | ~2.5 W/m² ttu.edu |
| Erbium Concentration in Active Layer | ~1018 cm-3 ttu.edu |
The integration of erbium-doped layers using Erbium tris[bis(trimethylsilyl)amide] offers a pathway to developing efficient and reliable infrared light sources on a semiconductor platform, with potential applications in optical communications, sensing, and medical diagnostics.
Emerging Research and Future Perspectives
Design and Synthesis of Novel Erbium Tris[bis(trimethylsilyl)amide] Derivatives with Modified Ligand Architectures
The modification of the ligand sphere around the erbium center is a cornerstone of contemporary research, as it allows for the fine-tuning of the complex's steric and electronic properties. This, in turn, dictates its reactivity, stability, and catalytic potential. The primary strategy involves the reaction of the parent homoleptic complex, Er[N(SiMe₃)₂]₃, with a variety of protic reagents, leading to the substitution of one or more silylamide ligands.
A prominent area of investigation is the synthesis of heteroleptic complexes, where the erbium ion is coordinated to a mix of different ligand types. For instance, the reaction of Ln[N(SiMe₃)₂]₃ (where Ln can be a lanthanide like erbium) with bulky pro-ligands such as substituted amides or phenols can yield well-defined mono- or bis-substituted products. Research has demonstrated the synthesis of bis(amidate) lanthanide amides by treating Ln[N(SiMe₃)₂]₃ with bridged amide pro-ligands in a suitable solvent like tetrahydrofuran (B95107). rsc.org These reactions are typically driven by the elimination of the volatile and weakly basic amine, HN(SiMe₃)₂.
The general synthetic approach for such derivatives can be represented by the following reaction scheme:
Er[N(SiMe₃)₂]₃ + n H-L → LₙEr[N(SiMe₃)₂]₃₋ₙ + n HN(SiMe₃)₂ (where H-L is a protic pro-ligand and n = 1 or 2)
This methodology allows for the introduction of ligands with tailored functionalities, such as chiral backbones for asymmetric catalysis or chromophoric units for photophysical applications. The steric bulk of the remaining bis(trimethylsilyl)amide ligands plays a crucial role in stabilizing these derivatives and preventing unwanted side reactions.
Table 1: Examples of Modified Lanthanide Silylamide Derivatives and Synthetic Approaches
| Derivative Type | Pro-Ligand Example | Resulting Complex Structure (General) | Synthetic Method |
| Bis(amidate) Amide | N,N′-(cyclohexane-1,2-diyl)-bis(4-tert-butylbenzamide) | {L'Ln[N(SiMe₃)₂]·THF}₂ | Amine Elimination |
| Alkoxide Amide | 2,6-di-tert-butylphenol | (ArO)Er[N(SiMe₃)₂]₂ | Amine Elimination |
| Halide Amide | Me₃SiCl | ClEr[N(SiMe₃)₂]₂(THF) | Salt Metathesis Byproduct |
This table presents generalized structures and methods based on known reactivity patterns of lanthanide silylamides.
Exploration of New Catalytic Domains and Reaction Types
The Lewis acidic nature of the erbium(III) center, combined with the basicity and steric bulk of the bis(trimethylsilyl)amide ligands, makes Erbium tris[bis(trimethylsilyl)amide] and its derivatives promising catalysts for a range of organic transformations. While research in this area is still expanding, promising results have been achieved with analogous lanthanide complexes.
One of the most successful applications has been in the catalytic addition of amines to carbodiimides to form guanidines. rsc.org Lanthanide complexes, including those of samarium, ytterbium, and yttrium, have proven to be highly efficient for this transformation, suggesting that the erbium analogue would exhibit similar reactivity. rsc.org The proposed catalytic cycle involves the activation of the amine by the lanthanide center, facilitating its nucleophilic attack on the carbodiimide (B86325).
Future research is directed towards exploring the utility of these erbium complexes in other catalytic domains, including:
Polymerization: The initiation of ring-opening polymerization of cyclic esters like lactide and caprolactone (B156226) is a well-established area for lanthanide complexes. The design of new erbium derivatives could lead to catalysts with enhanced activity and stereocontrol, producing biodegradable polymers with specific properties.
Hydroamination/Hydroboration: The catalytic addition of N-H and B-H bonds across unsaturated substrates (alkenes, alkynes) is a highly atom-economical transformation. The reactivity of the Er-N bond in silylamide complexes makes them ideal candidates for mediating such reactions.
Small Molecule Activation: The activation of small, inert molecules like carbon dioxide and dinitrogen is a significant challenge in chemistry. The reactive, low-coordinate environment of some erbium silylamide derivatives could facilitate the binding and subsequent transformation of these substrates.
Table 2: Potential Catalytic Applications for Erbium Silylamide Complexes
| Reaction Type | Substrate Examples | Product Type | Potential Role of Erbium Complex |
| Guanidination | Amines, Carbodiimides | Guanidines | Lewis acid activation of amine |
| Ring-Opening Polymerization | Lactide, Caprolactone | Polyesters | Initiator for polymerization |
| Hydroamination | Alkenes, Amines | Amines | Catalyst for N-H bond addition |
| C-H Activation | Hydrocarbons | Functionalized Hydrocarbons | Activation of C-H bonds |
Advanced Characterization Techniques for In-Situ Studies of Reactivity and Structure
A significant challenge in organolanthanide chemistry is understanding the structure and behavior of complexes in solution, where most catalytic reactions occur. While solid-state structures determined by single-crystal X-ray diffraction provide invaluable information about bonding and coordination geometry, they may not accurately represent the species present in the reaction mixture. researchgate.net It is known that the coordination environment of lanthanide tris[bis(trimethylsilyl)amides] can be distorted in the solid state, and agostic interactions between the metal center and methyl groups of the ligands can play a significant role. researchgate.net
To bridge this gap, researchers are increasingly employing advanced, in-situ characterization techniques to probe reaction mechanisms and identify transient intermediates. These methods allow for real-time monitoring of reactions without the need for isolating individual components.
Key techniques include:
Multinuclear and Variable-Temperature (VT) NMR Spectroscopy: NMR is a powerful tool for studying the solution-phase structure and dynamics of diamagnetic and, with certain limitations, paramagnetic complexes like those of erbium. VT-NMR can provide insights into ligand exchange processes, fluxional behavior, and the thermodynamics of adduct formation with solvent molecules or substrates.
In-Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic techniques can monitor changes in functional groups during a reaction. For example, the disappearance of a C=N stretch from a carbodiimide substrate and the appearance of new N-H bands from a guanidine (B92328) product can be tracked in real-time, providing kinetic data.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic ions like Er(III), EPR spectroscopy can provide detailed information about the electronic structure and the local coordination environment of the metal center in solution.
The data obtained from these in-situ studies are crucial for constructing accurate mechanistic models and for the rational design of more efficient and selective catalysts.
Interdisciplinary Applications and Cross-Functional Research Directions
The unique properties of Erbium tris[bis(trimethylsilyl)amide] and its derivatives extend beyond catalysis, opening doors to interdisciplinary research at the interface of chemistry, materials science, and physics.
Materials Science and Thin-Film Deposition: This volatile and highly reactive erbium compound is an excellent precursor for the deposition of erbium-containing thin films via techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These methods are critical in the microelectronics industry for manufacturing components like high-k dielectrics and protective coatings. The compound can be used to grow erbium oxide (Er₂O₃) or erbium nitride (ErN) films, the latter being of interest for its semiconducting and magnetic properties.
Molecular Magnetism: Lanthanide ions, including erbium, are central to the field of single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit magnetic hysteresis, a property traditionally associated with bulk magnetic materials. The ligand field around the lanthanide ion dictates its magnetic anisotropy, which is the key to achieving SMM behavior. By synthesizing novel derivatives of Erbium tris[bis(trimethylsilyl)amide] with carefully designed ligand architectures, researchers can tune the magnetic properties of the resulting molecules. This research could lead to new materials for high-density data storage, quantum computing, and spintronics.
Luminescence and Photonics: Erbium(III) ions are well-known for their sharp, near-infrared luminescence at around 1.54 µm, which coincides with a key telecommunications window. Incorporating Er[N(SiMe₃)₂]₃ into organic or inorganic matrices could lead to new hybrid materials for optical amplifiers, lasers, and sensors. The ligand environment can be engineered to enhance the sensitization of the erbium ion, improving its luminescence efficiency.
The continued exploration of Erbium tris[bis(trimethylsilyl)amide] is set to bridge fundamental inorganic chemistry with applied materials science, offering innovative solutions to challenges in catalysis, electronics, and data storage.
Q & A
Q. How can researchers identify understudied applications of erbium tris[bis(trimethylsilyl)amide] through literature mining?
- Methodological Answer : Use SciFinder or Reaxys to perform substructure searches and citation tracking. Filter by publication date (last 5 years) and exclude overrepresented fields (e.g., catalysis). Apply text-mining tools (e.g., KNIME) to cluster keywords and detect emerging themes (e.g., quantum computing precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
